(2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and trifluoromethyl groups in its structure imparts unique reactivity and stability, making it a valuable reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Conditions: Inert atmosphere (nitrogen or argon), moderate temperatures (50-100°C)
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic synthesis, (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid is used to create complex molecules through Suzuki-Miyaura coupling. It is particularly useful in the synthesis of heterocycles and natural product analogs .
Biology and Medicine: This compound is employed in the development of biologically active molecules. Its derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key reagent in material science .
Mechanism of Action
The primary mechanism by which (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. This process involves three main steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: While all these compounds share the trifluoromethyl group, (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group. This structural feature imparts distinct steric and electronic properties, enhancing its reactivity and selectivity in certain reactions .
Properties
Molecular Formula |
C10H9BClF3O2 |
---|---|
Molecular Weight |
264.44 g/mol |
IUPAC Name |
[2-chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BClF3O2/c12-9-7(10(13,14)15)3-6(5-1-2-5)4-8(9)11(16)17/h3-5,16-17H,1-2H2 |
InChI Key |
VJVFTJIKXCUFCH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C(F)(F)F)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.